Dextrose monohydrate

Beschreibung

A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

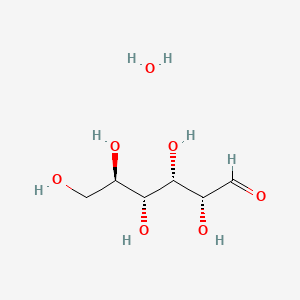

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 |

Source

|

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 |

Source

|

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Cornerstone of Cellular Metabolism Research: An In-depth Technical Guide to Dextrose Monohydrate

Introduction: Beyond a Simple Sugar – The Critical Role of Dextrose in Cellular Bioenergetics

In the intricate world of cellular metabolism, the monosaccharide D-glucose is the central pillar of energy production and biosynthetic processes. For researchers in academic laboratories and drug development settings, providing a consistent and high-quality source of this fundamental carbohydrate is paramount to the integrity and reproducibility of experimental outcomes. Dextrose, the dextrorotatory isomer of glucose, serves as this critical energy currency. This guide will delve into the specific role and application of dextrose monohydrate, a crystalline form of dextrose, in the precise and controlled study of cellular metabolism. We will explore its biochemical significance, practical advantages in experimental design, and its application in key metabolic assays that are foundational to understanding both normal physiology and disease states.

Dextrose Monohydrate: The Chemist's Choice for Cellular Studies

While dextrose is chemically identical to D-glucose, it is commercially available in two primary forms: anhydrous and monohydrate.[1] Dextrose monohydrate (C₆H₁₂O₆·H₂O) is a hydrated form, containing one molecule of water for every molecule of glucose.[1] In contrast, dextrose anhydrous (C₆H₁₂O₆) is devoid of this water molecule.[1] For the preparation of cell culture media and experimental solutions, dextrose monohydrate is often the preferred choice due to its excellent solubility and stability.[2]

The presence of the water molecule in its crystalline structure contributes to its physical properties, making it a stable, white crystalline powder that is readily soluble in water.[3][4] This rapid dissolution is advantageous for ensuring homogeneity in culture media, a critical factor for consistent cell growth and metabolic activity.[2] From a practical standpoint, its stability and ease of handling make it a reliable component in the formulation of defined media for a wide range of cell types.[5]

| Property | Dextrose Monohydrate | Dextrose Anhydrous | Reference |

| Chemical Formula | C₆H₁₂O₆·H₂O | C₆H₁₂O₆ | [1] |

| Molecular Weight | 198.17 g/mol | 180.16 g/mol | [4] |

| Water Content | ~9% | 0% | [4][6] |

| Appearance | White crystalline powder | White crystalline powder | [3] |

| Solubility | Freely soluble in water | Soluble in water | [3] |

| Key Advantage in Media Prep | Rapid dissolution | Higher glucose concentration per unit weight | [2][7] |

Dextrose Monohydrate in Cell Culture: Fueling the Cellular Engine

Dextrose is a fundamental component of most classical cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium.[8][9] It serves as the primary carbon source for the generation of adenosine triphosphate (ATP) through glycolysis and oxidative phosphorylation, the two major energy-producing pathways in the cell. The lack of dextrose in the culture medium is detrimental to cells, leading to vacuolation and death, even in the presence of ample protein.[10]

The concentration of dextrose in cell culture media can be varied to mimic different physiological and pathological conditions. Standard DMEM formulations, for instance, are available in low glucose (1 g/L) and high glucose (4.5 g/L) versions. The choice of glucose concentration is a critical experimental parameter, as it can significantly influence cellular metabolism and signaling. For specialized metabolic studies, glucose-free media formulations are commercially available, allowing researchers to precisely control the concentration of dextrose and introduce isotopically labeled glucose analogs.[11][12]

Experimental Workflows: Harnessing Dextrose Monohydrate to Interrogate Cellular Metabolism

The ability to manipulate and trace the fate of glucose is central to a vast array of metabolic research techniques. Dextrose monohydrate, due to its purity and consistency, is the ideal starting material for these sophisticated experimental workflows.

Stable Isotope Tracing and Metabolic Flux Analysis

To elucidate the intricate network of metabolic pathways, researchers employ stable isotope-labeled glucose, most commonly ¹³C-glucose.[13][14] In these experiments, standard glucose in the culture medium is replaced with a ¹³C-labeled version. As cells metabolize the labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR), the pattern and extent of ¹³C enrichment in these metabolites can be quantified.[14][15] This data is then used in computational models to calculate the rates, or "fluxes," of metabolic pathways.[16][17] This powerful technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of cellular metabolism in action.[14]

Figure 2: The Warburg Effect in cancer cells.

Insulin Signaling and Glucose Homeostasis

Insulin is a key hormone that regulates blood glucose levels. [18][19]It promotes the uptake of glucose into muscle and fat cells by stimulating the translocation of the GLUT4 glucose transporter to the cell surface. [20][21]Dysregulation of this process is a central feature of type 2 diabetes. Researchers use precisely formulated glucose concentrations to study the insulin signaling pathway and screen for drugs that can improve insulin sensitivity. [22]

Figure 3: Simplified insulin signaling pathway leading to glucose uptake.

Conclusion: The Unseen Constant in Metabolic Discovery

Dextrose monohydrate, while a seemingly simple reagent, is a cornerstone of modern cellular metabolism research. Its consistent quality, high solubility, and adaptability for use in everything from basic cell culture to sophisticated stable isotope tracing experiments make it an indispensable tool. A thorough understanding of its properties and the causal relationships behind its use in various experimental contexts is essential for any researcher aiming to produce robust and meaningful data in the field of cellular metabolism. As our understanding of the metabolic basis of health and disease continues to expand, the precise and controlled use of dextrose monohydrate will undoubtedly remain a critical factor in driving future discoveries.

References

-

Dextrose Anhydrous vs. Dextrose Monohydrate: Understanding the Differences and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

D-Glucose Monohydrate (Dextrose) - Biosera. Retrieved from [Link]

-

The core difference between dextrose monohydrate and dextrose anhydrate - gnfchem.com. (2025, November 12). Retrieved from [Link]

-

Lewis, M. R. (1922). THE IMPORTANCE OF DEXTROSE IN THE MEDIUM OF TISSUE CULTURES. The Journal of Experimental Medicine, 35(3), 317–322. Retrieved from [Link]

-

Hancock, B. C., & Shamblin, S. L. (1998). The Compressional Properties of Dextrose Monohydrate and Anhydrous Dextrose of Varying Water Contents. Drug Development and Industrial Pharmacy, 24(9), 833-839. Retrieved from [Link]

-

Dextrose Anhydrous vs. Monohydrate: A Technical Guide for Pharmaceutical and Food Applications. (2025, December 19). Retrieved from [Link]

-

PRODUCT SPECIFICATION SHEET Dextrose Monohydrate - Ingreland. Retrieved from [Link]

-

Robey, R. B., & Hay, N. (2009). Single Cell Glucose Uptake Assays: A Cautionary Tale. Frontiers in Endocrinology, 8, 12. Retrieved from [Link]

-

Walz, W., & Mukerji, S. (1988). Lactate production and release in cultured astrocytes. Neuroscience Letters, 86(3), 296-300. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 19, 12-20. Retrieved from [Link]

-

De Meyts, P. (2016). The Insulin Receptor and Its Signal Transduction Network. In Endotext. MDText.com, Inc. Retrieved from [Link]

-

Liberti, M. V., & Locasale, J. W. (2016). The Warburg Effect and Beyond. Oncogene, 35(10), 1231–1238. Retrieved from [Link]

-

Seahorse XF Glycolysis Stress Test Kit User Guide - Agilent. Retrieved from [Link]

-

DMEM (Glucose free), without L-glutamine (PM150272) - Elabscience. Retrieved from [Link]

-

Warburg effect (oncology) - Wikipedia. Retrieved from [Link]

-

XF 96 Training Manual. Seahorse Bioscience. Retrieved from [Link]

-

Zhao, S., & Li, M. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1169315. Retrieved from [Link]

-

Dextrose Monohydrate as a filler or filler/binder - Roquette. Retrieved from [Link]

-

Glucose and lactate assays for cell metabolism - BMG Labtech. Retrieved from [Link]

-

Insulin signal transduction pathway - Wikipedia. Retrieved from [Link]

-

Insulin signaling and its application - Frontiers. (2023, August 16). Retrieved from [Link]

-

Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand - ScholarWorks@UARK. Retrieved from [Link]

-

Targeting the Warburg Effect in Cancer: Where Do We Stand? - MDPI. (2024, March 8). Retrieved from [Link]

-

Agilent Seahorse XF Mito Stress Test Islet Workflow Quick Start Guide. Agilent Technologies. Retrieved from [Link]

-

Extracellular Lactate: A Novel Measure of T Cell Proliferation - Oxford Academic. Retrieved from [Link]

-

High/ low glucose experiment. Should I add serum in DMEM? - ResearchGate. (2016, November 29). Retrieved from [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist - ResearchGate. Retrieved from [Link]

-

Glucose (2-NBDG) uptake assay - Bio-protocol. (2022, September 17). Retrieved from [Link]

-

Dextrose Monohydrate | Excipients | Pharmaceutical & Food - LFA Tablet Presses. Retrieved from [Link]

-

The Warburg Effect: How Does it Benefit Cancer Cells? - PMC - PubMed Central. Retrieved from [Link]

-

L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - Research journals - PLOS. (2022, July 22). Retrieved from [Link]

-

Understanding the Role of Glucose in Cell Culture Media - Scientific Bioprocessing. Retrieved from [Link]

-

Insulin Signaling Pathway | Antibodies.com. (2020, April 15). Retrieved from [Link]

-

Agilent Seahorse XF Glycolytic Rate Assay Kit - SickKids Research Institute. Retrieved from [Link]

-

Glycolysis stress test in organoids - Protocols.io. (2022, October 27). Retrieved from [Link]

-

Specifications Dextrose Monohydrate - AWS. (2023, February 13). Retrieved from [Link]

-

Monitoring Lactate in Biological Samples - Biomedical Research Service. Retrieved from [Link]

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (2019, May 6). Retrieved from [Link]

-

Insulin Signaling and the Regulation of Glucose Transport - PMC - NIH. Retrieved from [Link]

-

DMEM Glucose Free With HEPES And Without L-Glutamine - Innovative Research. Retrieved from [Link]

-

Glucose - Wikipedia. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The core difference between dextrose monohydrate and dextrose anhydrate -gnfchem.com [gnfchem.com]

- 3. ingreland.com [ingreland.com]

- 4. lfatabletpresses.com [lfatabletpresses.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Glucose - Wikipedia [en.wikipedia.org]

- 7. Dextrose Anhydrous vs. Monohydrate: A Technical Guide for Pharmaceutical and Food Applications [arshinepharma.com]

- 8. biosera.com [biosera.com]

- 9. D-(+)-Glucose monohydrate - microbial culture media [sigmaaldrich.com]

- 10. THE IMPORTANCE OF DEXTROSE IN THE MEDIUM OF TISSUE CULTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DMEM (Glucose free), without L-glutamine - Elabscience® [elabscience.com]

- 12. innov-research.com [innov-research.com]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. youtube.com [youtube.com]

- 16. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Insulin signaling and its application [frontiersin.org]

- 19. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 20. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Insulin Signaling and the Regulation of Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

Dextrose Monohydrate in Microbial Fermentation: A Mechanistic and Applied Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrose monohydrate, the crystalline form of D-glucose, serves as a cornerstone carbon source in microbial fermentation, underpinning the production of a vast array of biopharmaceuticals, industrial enzymes, and organic acids.[1][2] Its high purity, consistency, and rapid assimilation by a wide range of microorganisms make it an ideal substrate for industrial-scale bioprocessing.[1] This guide provides a detailed exploration of the fundamental mechanisms governing the utilization of dextrose monohydrate by microbial systems. We will dissect the journey of the dextrose molecule from its transport across the cell membrane to its catabolism via central metabolic pathways, and examine the intricate regulatory networks that control these processes. Furthermore, this document offers field-proven insights and detailed protocols for the effective application of dextrose monohydrate in fermentation, addressing critical aspects from media preparation and sterilization to real-time process monitoring and advanced feeding strategies.

Introduction: The Central Role of Dextrose Monohydrate

In the landscape of industrial microbiology, the selection of a carbon source is a critical decision that dictates the economic viability and technical success of a fermentation process. Dextrose monohydrate is frequently the preferred choice due to its status as a simple monosaccharide, readily metabolized by most industrially relevant bacteria, yeasts, and fungi.[3] It acts as the primary source of energy for cellular maintenance and growth and provides the essential carbon backbones for the synthesis of biomass and desired metabolic products, including antibiotics, recombinant proteins, and biofuels.[1][3][4] Understanding the precise mechanism of its utilization is paramount for process optimization, enabling scientists to maximize product yield, titer, and productivity.

Physicochemical Profile of Dextrose Monohydrate

Dextrose monohydrate is the hydrated, crystalline form of D-glucose, derived from the complete enzymatic or acid hydrolysis of starch.[5][6] Its physical and chemical properties are well-defined, ensuring batch-to-batch consistency in fermentation media.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₆H₁₄O₇ | [6] |

| Molecular Weight | 198.17 g/mol | N/A |

| Form | White, crystalline solid powder | [6] |

| pH (10% solution) | ~6.0 - 7.0 | |

| Melting Point | 83 °C | |

| Solubility | Highly soluble in water | N/A |

| Purity | High, with minimal contamination from other sugars | [1] |

Table 1: Key physicochemical properties of Dextrose Monohydrate.

The monohydrate form contains one molecule of water per molecule of dextrose, which must be accounted for when preparing media based on anhydrous glucose concentrations. Its high solubility and stability in solution make it convenient for preparing concentrated feed stocks for fed-batch fermentation processes.

The Mechanistic Pathway: From Medium to Metabolite

The conversion of extracellular dextrose into cellular energy and biosynthetic precursors is a multi-stage process involving transport, activation, and catabolism.

Cellular Uptake: Crossing the Membrane Barrier

Microorganisms have evolved sophisticated transport systems to efficiently scavenge glucose from their environment, even against a concentration gradient. The specific mechanism employed is a key determinant of the overall metabolic flux.[7]

-

Bacteria: In many bacteria, particularly Gram-negatives like E. coli, the primary mechanism for glucose uptake is the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) .[8][9] This system couples transport with phosphorylation, converting glucose directly to glucose-6-phosphate upon entry into the cell. This process is highly efficient as it traps the sugar intracellularly and primes it for glycolysis in a single step.[9] Other bacterial systems include proton-linked symporters (H⁺/glucose) and ATP-dependent ABC transporters.[7][8][10]

-

Yeast: In yeasts such as Saccharomyces cerevisiae, glucose transport is primarily mediated by a family of hexose transporters (Hxt) that function via facilitated diffusion .[11] The expression of different Hxt transporters is tightly regulated by the extracellular glucose concentration, allowing the cell to adapt to varying nutrient availability.

Figure 1: Simplified overview of major glucose transport systems in bacteria and yeast.

Central Carbon Metabolism: The Glycolytic Pathway

Once inside the cell and phosphorylated to glucose-6-phosphate, dextrose enters the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway.[12][13] This sequence of ten enzyme-catalyzed reactions occurs in the cytosol and is fundamental to nearly all life.[13][14][15] Glycolysis can be divided into two distinct phases:

-

Energy Investment Phase: Two ATP molecules are consumed to phosphorylate and destabilize the glucose molecule, ultimately splitting the six-carbon sugar into two three-carbon molecules (glyceraldehyde-3-phosphate).[13][15]

-

Energy Payoff Phase: The two three-carbon molecules are oxidized, resulting in a net production of four ATP and two NADH molecules per initial glucose molecule. The final product of this pathway is two molecules of pyruvate .[13][14]

The net energy yield from glycolysis is 2 ATP and 2 NADH per molecule of glucose.[13] Pyruvate stands at a critical metabolic branchpoint. In aerobic conditions, it can be further oxidized through the citric acid cycle (TCA) and oxidative phosphorylation to generate a large amount of ATP.[12][13] Under anaerobic conditions, it is converted into fermentation products like ethanol or lactic acid to regenerate the NAD⁺ consumed during glycolysis.[13][14]

Figure 2: The ten-step Glycolytic (Embden-Meyerhof-Parnas) Pathway. PFK-1 (Phosphofructokinase-1) is a key regulatory enzyme.

Regulatory Mechanisms: Controlling the Carbon Flux

Microbial cells possess sophisticated regulatory networks to ensure that carbon metabolism is aligned with cellular needs. The presence of a rapidly metabolizable sugar like dextrose often triggers global regulatory responses.

Carbon Catabolite Repression (CCR)

When presented with multiple carbon sources, many microbes, including E. coli, exhibit a phenomenon known as diauxic growth, where they preferentially consume dextrose before utilizing other sugars.[8] This is governed by Carbon Catabolite Repression (CCR) .[16] In the presence of high dextrose concentrations, the cell actively represses the expression of genes required for the transport and metabolism of secondary carbon sources (e.g., lactose, arabinose).[17][18] This mechanism ensures that the cell dedicates its metabolic resources to the most energy-efficient substrate available. For drug development professionals, understanding CCR is critical, as the synthesis of many secondary metabolites (e.g., antibiotics) is often repressed by high glucose levels.[18][19][20] Fermentation strategies must therefore be designed to circumvent or control CCR to maximize the production of these valuable compounds.

Sources

- 1. addi-group.com [addi-group.com]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. echemi.com [echemi.com]

- 4. dextrodelight.com.au [dextrodelight.com.au]

- 5. newestbio.com [newestbio.com]

- 6. DEXTROSE MONOHYDRATE | Prakash Chemicals International [pciplindia.com]

- 7. Transporters of glucose and other carbohydrates in bacteria. [folia.unifr.ch]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Proton-linked sugar transport systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MECHANISM OF GLUCOSE TRANSPORT ACROSS THE YEAST CELL MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Glycolysis - Wikipedia [en.wikipedia.org]

- 15. Khan Academy [khanacademy.org]

- 16. Carbon catabolite regulation of secondary metabolite formation, an old but not well‐established regulatory system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in engineering the central carbon metabolism of industrially important bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbon catabolite regulation of secondary metabolite formation, an old but not well-established regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

Dextrose Monohydrate: A Cornerstone Renewable Precursor in Modern Organic Synthesis

Abstract

Dextrose monohydrate, the crystalline form of D-glucose with one molecule of water, has transcended its traditional roles in the food and pharmaceutical industries to become a pivotal, renewable feedstock for organic synthesis.[1][2] Its abundance, low cost, and rich stereochemistry make it an ideal starting material for a vast array of value-added chemicals, aligning with the principles of green chemistry.[3] This technical guide provides an in-depth exploration of the primary synthetic pathways originating from dextrose monohydrate, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the causality behind key experimental choices, present validated protocols, and offer a comparative analysis of catalytic systems for major transformations, including dehydration to furan derivatives, hydrogenation to polyols, glycosidation to surfactants, and conversion into biodegradable polymers.

Introduction: The Chemical Versatility of a Simple Sugar

Dextrose (α-D-glucose) is a polyhydroxy aldehyde, making it a functionally dense molecule ripe for chemical transformation.[4] Its structure contains a hemiacetal and multiple hydroxyl groups, which serve as reactive handles for a multitude of synthetic operations. As a C6 building block derived from the hydrolysis of starch, it represents a sustainable alternative to petroleum-based precursors for producing biofuels, specialty chemicals, and advanced materials.[3][5] The primary challenge and opportunity in dextrose chemistry lie in controlling the selectivity of these transformations to yield desired products with high efficiency. This guide focuses on the strategic catalytic and process-driven approaches to harness its synthetic potential.

The major synthetic routes from dextrose can be broadly categorized, each targeting different functional groups within the molecule to produce commercially significant chemicals.

Figure 1: Major synthetic pathways originating from dextrose monohydrate.

Acid-Catalyzed Dehydration: Gateway to Furan-Based Platform Chemicals

One of the most significant transformations of dextrose is its acid-catalyzed dehydration to 5-hydroxymethylfurfural (HMF), a versatile platform chemical. HMF can be further converted into valuable derivatives, including 2,5-furandicarboxylic acid (FDCA), a monomer for bio-based polyesters, and levulinic acid (LA).[6]

Mechanism and Catalytic Strategy

The conversion of dextrose to HMF is a two-step process:

-

Isomerization: Lewis acids catalyze the isomerization of glucose (an aldose) to fructose (a ketose).[7] This step is crucial as fructose dehydrates to HMF much more readily than glucose.

-

Dehydration: Brønsted acids then catalyze the elimination of three water molecules from fructose to form the furan ring of HMF.[7][8]

This dual-catalyst requirement is the central challenge. The most effective systems often employ a combination of Lewis and Brønsted acids or bifunctional catalysts that possess both types of acidic sites.[7][9][10]

Figure 2: Reaction pathway for the conversion of glucose to HMF and levulinic acid.

Comparative Analysis of Catalytic Systems for HMF Production

The choice of catalyst and solvent system dramatically impacts HMF yield and selectivity by influencing the rates of isomerization, dehydration, and side reactions like rehydration and humin formation.

| Catalyst System | Solvent | Temperature (°C) | Glucose Conv. (%) | HMF Yield (%) | Key Insights & Causality | Reference |

| CrCl₃ (Lewis Acid) | DMSO | 130 | ~100 | ~10 | Cr³⁺ effectively isomerizes glucose, but without a strong Brønsted acid, HMF yield is low and byproducts are high. | [11] |

| γ-AlOOH (Solid Lewis Acid) | DMSO | 140 | 95.7 | 48.6 | Boehmite shows high isomerization activity and moderate dehydration, offering a good balance for a single-catalyst system. | [12] |

| SnPCP@MnO₂–PDA (Bifunctional) | DMSO | 120 | 92.3 | 55.8 | The composite material provides both Lewis acidic tin sites for isomerization and Brønsted acidic sulfonic groups for dehydration, demonstrating synergistic catalysis. | [9] |

| NbCl₅ + CX4SO₃H (Consortium) | H₂O/MIBK | 150 | ~100 | 50 | A biphasic system where Lewis acid (NbCl₅) promotes isomerization in the aqueous phase and Brønsted acid (calixarene) aids dehydration. HMF is extracted into MIBK, preventing degradation. | [7] |

| DOWEX DR-2030 (Cation Exchange Resin) | NaCl(aq) | 145 | ~100 | 70.7 | The solid acid catalyst combined with NaCl enhances the dehydration rate. The salt likely influences water activity and stabilizes key intermediates. | [13][14] |

Experimental Protocol: HMF Synthesis via Bifunctional Catalysis

This protocol is a representative procedure based on the principles of combined Lewis-Brønsted acid catalysis in a high-boiling point solvent to maximize HMF yield.

-

Reactor Setup: To a 50 mL high-pressure reactor equipped with a magnetic stir bar, add dextrose monohydrate (e.g., 1.0 g, 5.05 mmol) and the bifunctional catalyst (e.g., SnPCP@MnO₂–PDA, 100 mg).

-

Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO). The high boiling point of DMSO allows for higher reaction temperatures without excessive pressure, and it is a good solvent for both the sugar and HMF.

-

Reaction Execution: Seal the reactor and purge with nitrogen gas three times. Heat the reactor to 120°C with vigorous stirring (600 rpm).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour). Dilute the aliquots with deionized water and analyze by HPLC with UV and RI detectors to quantify glucose, fructose, and HMF concentrations.

-

Termination and Workup: After the desired conversion is reached (e.g., 5 hours), cool the reactor to room temperature.[9]

-

Purification: Remove the solid catalyst by centrifugation or filtration. The HMF can be isolated from the DMSO by vacuum distillation or by extraction into an organic solvent like methyl isobutyl ketone (MIBK) after dilution with water.

Catalytic Hydrogenation to Sorbitol

The reduction of the aldehyde group in dextrose to a primary alcohol yields D-sorbitol, a widely used sugar alcohol in the food, pharmaceutical, and cosmetic industries. This is a large-scale industrial process typically achieved through catalytic hydrogenation.

Mechanism and Catalytic Strategy

The reaction involves the hydrogenation of the carbonyl group of the open-chain form of glucose. The choice of catalyst is paramount for achieving high conversion and selectivity, minimizing side reactions like isomerization to mannitol.

-

Raney Nickel: Traditionally used due to its low cost, but it can suffer from nickel leaching into the product and activity loss.[15][16]

-

Noble Metals (Ru, Pt): Ruthenium (Ru) and Platinum (Pt) supported on materials like activated carbon (AC) or silica-alumina offer higher activity, stability, and selectivity, often under milder conditions.[15][17] Ru-based catalysts, in particular, have demonstrated excellent performance with high sorbitol yields.[15]

Comparative Analysis of Catalytic Systems for Sorbitol Production

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Glucose Conv. (%) | Sorbitol Yield/Sel. (%) | Key Insights & Causality | Reference |

| Raney Nickel | - | 46 | ~50-100 | 95.9 | 87.2 | The industry standard; operates at moderate temperatures but requires careful control to minimize mannitol formation. Catalyst/glucose ratio is a critical parameter. | [16] |

| Ruthenium (Ru) | Activated Carbon (AC) | 120 | 40 | 100 | 96.5 | Ru exhibits high activity and selectivity. The carbon support provides high surface area for metal dispersion, enhancing catalytic efficiency. | [15] |

| Platinum (Pt) | SBA-15 (Silica) | 140 | 40 | >95 | >99 (Selectivity) | Pt on a structured silica support shows excellent selectivity. The support's pore structure can influence catalyst stability and product diffusion. | [17] |

| Nickel (Ni) | Silica-Alumina | 140-170 | 50-110 | 99-100 | >98 | A highly active and selective supported nickel catalyst used in a continuous fixed-bed process, demonstrating high throughput and quantitative conversion. | [18] |

Experimental Protocol: Fixed-Bed Hydrogenation to Sorbitol

This protocol outlines a continuous process representative of modern industrial production, emphasizing high efficiency and catalyst stability.[18]

-

Catalyst Bed Preparation: Load a fixed-bed tubular reactor with a supported nickel catalyst (e.g., 60-66 wt% Ni on silica-alumina).

-

Feed Preparation: Prepare an aqueous solution of dextrose (e.g., 40-50 wt%). Adjust the pH of the feed stream to between 7.5 and 10.5 using a basic solution like sodium hydroxide. Controlling pH is critical to prevent unwanted acid-catalyzed side reactions and maintain catalyst activity.

-

Process Initiation: Heat the reactor to the target temperature range of 140-170°C. Introduce hydrogen gas and the liquid dextrose feed concurrently into the reactor.

-

Reaction Conditions: Maintain a hydrogen partial pressure of 750-1600 psig (approx. 52-110 bar) and a liquid hourly space velocity (LHSV) of 0.6-3.3 hr⁻¹. The high hydrogen pressure ensures sufficient hydrogen availability at the catalyst surface to drive the reaction to completion.

-

Product Collection & Analysis: The product stream exiting the reactor is cooled and depressurized. Unconsumed hydrogen is separated and recycled. The liquid product, a highly concentrated sorbitol solution, is analyzed by HPLC to confirm near-quantitative conversion of glucose (>99%).[18]

Fischer Glycosidation to Alkyl Polyglycosides (APGs)

Dextrose can be reacted with fatty alcohols to produce alkyl polyglycosides (APGs), a class of non-ionic, biodegradable surfactants used in detergents and personal care products.[19] The reaction, known as Fischer glycosidation, involves the formation of an acetal between the anomeric carbon of glucose and the alcohol.

There are two primary synthetic routes:[20]

-

Direct Synthesis: Dextrose is reacted directly with a long-chain fatty alcohol (e.g., decanol) in the presence of an acid catalyst.[20][21] Water produced during the reaction must be removed to drive the equilibrium towards the product.[21]

-

Transacetalization: A two-stage process where dextrose is first reacted with a short-chain alcohol (like butanol) to form a butyl glycoside. This intermediate is then reacted with a long-chain fatty alcohol, which displaces the butanol.[19][20]

Experimental Protocol: Direct Synthesis of Decyl Glucoside

This protocol is based on the use of a heterogeneous acid catalyst for a more environmentally friendly process.[21]

-

Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a vacuum distillation setup, combine dextrose monohydrate and a molar excess of the fatty alcohol (e.g., 1-decanol). It is often beneficial to use dehydrated dextrose to minimize side reactions caused by water.[20][22]

-

Catalyst Addition: Add a solid acid catalyst, such as silicotungstic acid sol-gel (STSG) or an acidic zeolite.[21]

-

Reaction Conditions: Heat the mixture to 110-120°C under vacuum (e.g., 10 mmHg). The vacuum is essential for continuously removing the water formed during the acetalization, preventing hydrolysis of the product.[21]

-

Execution: Maintain the reaction with vigorous stirring for approximately 8 hours.

-

Workup and Purification: After cooling, dissolve the reaction mixture in methanol and remove the solid catalyst by filtration. The excess fatty alcohol and unreacted dextrose are then separated from the desired APG product using column chromatography.[21]

Dextrose-Derived Biodegradable Polymers

The growing demand for sustainable materials has spurred research into using dextrose as a building block for biodegradable polymers.[5] The strategy involves chemically modifying dextrose into a polymerizable monomer, which can then be used to create homopolymers or copolymers with tailored properties.

Monomer Synthesis and Polymerization

A common approach is to introduce polymerizable functional groups, such as acrylates or methacrylates, onto the glucose backbone.[5][23]

-

Protection: The hydroxyl groups of glucose are first protected (e.g., via acetylation) to ensure selective reaction at the anomeric position.

-

Functionalization: A polymerizable group (e.g., methacryloyl chloride) is introduced, typically at the C1 position.

-

Polymerization: The resulting sugar-based monomer can then be polymerized or copolymerized with other monomers (like methyl methacrylate) using standard techniques such as photopolymerization.[5]

The resulting polymers incorporate the sugar unit into their backbone or as a pendant group, which can enhance their biodegradability compared to conventional synthetic polymers.[5]

Conclusion

Dextrose monohydrate is far more than a simple sugar; it is a versatile and renewable C6 platform for the synthesis of a diverse portfolio of chemicals. By understanding and controlling the underlying reaction mechanisms through strategic catalyst selection and process optimization, researchers can efficiently convert this bio-based precursor into high-value products. The pathways discussed herein—dehydration to furans, hydrogenation to polyols, glycosidation to surfactants, and conversion to polymers—highlight the immense potential of dextrose to underpin a more sustainable chemical industry. The continued development of novel, highly selective catalysts and integrated biorefinery processes will further unlock the value embedded within this fundamental building block of nature.

References

-

Synthesis of Alkylpolyglucoside from Dextrose-Decanol in the Presence of Silicotungstic Acid Sol-Gel Catalyst. (n.d.). Sains Malaysiana. [Link]

-

Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural. (2018). MDPI. [Link]

- Catalytic hydrogenation of glucose to produce sorbitol. (1982).

-

Synthesis processes for the production of alkyl polyglycosides. (2020). Brillachem. [Link]

-

New Heterogeneous Catalysts for Converting Sugars in Aqueous Media. (2010). Angewandte Chemie International Edition. [Link]

-

Dextrose. (n.d.). Klar Kimya. [Link]

-

Homogeneous and Heterogeneous Catalysis of Glucose to Lactic Acid and Lactates: A Review. (2023). National Institutes of Health (NIH). [Link]

- Dehydrated dextrose monohydrate, preparation and use thereof. (2003).

-

Glucose. (n.d.). Wikipedia. [Link]

-

Synthesis of Some Alkyl Polyglycosides. (2022). DergiPark. [Link]

-

Hydrogenation of Glucose into Sorbitol using Ru-based Catalyst: A Short Review. (2021). Malaysian Journal of Catalysis. [Link]

-

The Science Behind Dextrose: From Metabolism to Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Homogeneous and Heterogeneous Catalysis of Glucose to Lactic Acid and Lactates: A Review. (2023). ACS Publications. [Link]

- Preparation of alkyl glycosides. (1996).

-

Visible light-triggered catalytic conversion of D-glucose to sorbitol using magnesium oxide/graphitic carbon nitride nanocomposites. (2025). Journal of King Saud University - Science. [Link]

-

D-Sorbitol production by catalytic hydrogenation of D-Glucose. (2018). ResearchGate. [Link]

-

Platinum-Catalyzed Aqueous-Phase Hydrogenation of d-Glucose to d-Sorbitol. (2016). ACS Publications. [Link]

-

Dehydration of glucose using homogeneous and heterogeneous acid catalysts. (1995). ProQuest. [Link]

-

Acid-catalysed glucose dehydration in the gas phase: a mass spectrometric approach. (2015). Journal of Mass Spectrometry. [Link]

-

Mechanism of Brønsted acid-catalyzed glucose dehydration. (2015). PubMed. [Link]

- Method for the production of levulinic acid and its derivatives. (2000).

-

Multifunctional Tin-Based Heterogeneous Catalyst for Catalytic Conversion of Glucose to 5-Hydroxymethylfurfural. (2019). ACS Publications. [Link]

-

Mechanism of acid catalyzed dehydration of glucose to form 3-deoxyglucosone and hydroxymethyl furfual. (n.d.). ResearchGate. [Link]

-

Selective glucose conversion to 5-hydroxymethylfurfural (5-HMF) instead of levulinic acid with MIL-101Cr MOF-derivatives. (2016). RSC Publishing. [Link]

-

Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide. (2019). BioResources. [Link]

-

Conversion of Glucose to 5-Hydroxymethylfurfural Using Consortium Catalyst in a Biphasic System and Mechanistic Insights. (2022). MDPI. [Link]

-

Pathways for decomposition of 5-HMF during glucose conversion. (n.d.). ResearchGate. [Link]

-

Understanding Dextrose Monohydrate: Applications, Benefits & Industry Insights. (2025). Amtrade. [Link]

-

New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. (2018). MDPI. [Link]

-

Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. (2021). MDPI. [Link]

-

Proposed mechanism for the synthesis of levulinic acid from glucose. (n.d.). ResearchGate. [Link]

-

Clean Production of Levulinic Acid from Fructose and Glucose in Salt Water by Heterogeneous Catalytic Dehydration. (2020). National Institutes of Health (NIH). [Link]

-

Clean Production of Levulinic Acid from Fructose and Glucose in Salt Water by Heterogeneous Catalytic Dehydration. (2020). ACS Publications. [Link]

-

Dextrose Monohydrate. (n.d.). Roquette. [Link]

-

Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. (2021). MDPI. [Link]

-

Dextrose Monohydrate: Its Application and Market Trends. (2023). Food Additives. [Link]

-

Do you know anything about dextrose?. (n.d.). Welcome to FIC. [Link]

-

Dextrose for food, pharmaceutical, and industrial applications. (n.d.). Independent Chemical. [Link]

-

Conversion of fructose into 5-hydroxymethylfurfural (HMF) and its derivatives promoted by inorganic salt in alcohol. (2025). ResearchGate. [Link]

Sources

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. Dextrose for food, pharmaceutical, and industrial applications [independentchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. Do you know anything about dextrose? - Welcome to FIC [ficchem.com]

- 5. Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of Glucose to 5-Hydroxymethylfurfural Using Consortium Catalyst in a Biphasic System and Mechanistic Insights [mdpi.com]

- 8. Mechanism of Brønsted acid-catalyzed glucose dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Selective glucose conversion to 5-hydroxymethylfurfural (5-HMF) instead of levulinic acid with MIL-101Cr MOF-derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01399F [pubs.rsc.org]

- 12. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Clean Production of Levulinic Acid from Fructose and Glucose in Salt Water by Heterogeneous Catalytic Dehydration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mjcat.utm.my [mjcat.utm.my]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US4322569A - Catalytic hydrogenation of glucose to produce sorbitol - Google Patents [patents.google.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. News - Synthesis processes for the production of alkyl polyglycosides [brillachem.com]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. US6646112B2 - Dehydrated dextrose monohydrate, preparation and use thereof - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

The Nexus of Energy and Information: A Technical Guide to Dextrose Monohydrate in Signaling Pathway Analysis

Foreword: Beyond a Simple Sugar

To the dedicated researcher, the contents of a cell culture flask are a microcosm of biological complexity. Every component is critical, yet none is more fundamental than the primary energy source. Dextrose monohydrate, the stable, crystalline form of D-glucose, is the cornerstone of in vitro research, providing the fuel for cellular life.[1][2][3] However, its role extends far beyond simple energy production. Glucose is a potent signaling molecule, and its availability, or lack thereof, orchestrates a complex symphony of intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to understand and manipulate these glucose-sensitive signaling pathways. We will move beyond the basics of cell culture to explore the intricate mechanisms by which dextrose monohydrate, as the primary glucose source, influences experimental outcomes in signaling pathway analysis. Herein, we will dissect the "why" behind experimental choices, providing not just protocols, but a framework for designing robust, self-validating experiments to probe the metabolic and signaling networks of the cell.

Section 1: Dextrose Monohydrate - The Fuel of In Vitro Systems

Dextrose monohydrate (C₆H₁₂O₆·H₂O) is the hydrated form of D-glucose, the biologically active stereoisomer.[4][5] Its high purity, excellent solubility in water, and stability make it the preferred choice for inclusion in cell culture media.[1][6] While anhydrous dextrose exists, the monohydrate form is cost-effective and its crystalline structure lends itself to consistent formulation.[7][8] In solution, it is chemically identical to the glucose found in our bloodstream, serving as the primary carbon source for the synthesis of ATP, the energy currency of the cell.[1][9]

The concentration of dextrose in cell culture media is a critical parameter, with standard formulations ranging from 5.5 mM, to mimic normal blood sugar levels, to 25 mM in high-glucose formulations. This concentration directly impacts the metabolic state of the cells and, consequently, the activity of key signaling pathways. Understanding this fundamental relationship is the first step in designing meaningful experiments.

Section 2: Core Glucose-Sensing Signaling Pathways

Cells have evolved sophisticated mechanisms to sense and respond to fluctuations in glucose availability. Three interconnected pathways are central to this response: the Insulin/IGF-1 signaling pathway, the AMP-activated protein kinase (AMPK) pathway, and the mechanistic target of rapamycin (mTOR) pathway.

The Insulin/IGF-1 Signaling Pathway: A Master Regulator of Glucose Uptake

The insulin and insulin-like growth factor 1 (IGF-1) signaling pathway is a primary anabolic cascade that promotes glucose uptake and utilization. When insulin binds to its receptor, it triggers a phosphorylation cascade that ultimately leads to the translocation of glucose transporters (primarily GLUT4 in muscle and adipose tissue, and GLUT1 in many cultured cell lines) to the cell surface.[5][10] This facilitates the entry of glucose into the cell, where it can be used for glycolysis or stored as glycogen.

Key Experimental Insight: Manipulating this pathway is crucial for studies in diabetes, obesity, and cancer. Serum starvation is a common technique to reduce basal insulin signaling before stimulating with known concentrations of insulin or growth factors to study downstream effects on glucose metabolism.

Caption: Insulin signaling pathway leading to glucose uptake.

The AMPK Pathway: The Cellular Energy Sensor

AMP-activated protein kinase (AMPK) is the cell's primary energy sensor.[11] It is activated under conditions of low cellular energy, such as glucose deprivation, which leads to an increase in the AMP:ATP ratio.[11] Once activated, AMPK initiates a catabolic response to restore energy homeostasis. It stimulates ATP-producing pathways like fatty acid oxidation and glycolysis while inhibiting ATP-consuming anabolic processes such as protein and lipid synthesis.[5]

Key Experimental Insight: AMPK is a key player in the cellular response to metabolic stress. Pharmacological activators of AMPK, such as AICAR, or inhibitors, like Compound C, are powerful tools for dissecting its role in various signaling cascades. Glucose starvation is a direct and physiologically relevant method to activate endogenous AMPK.

Caption: AMPK as a central sensor of cellular energy status.

The mTOR Pathway: A Nexus for Growth and Proliferation

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[4] It exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is highly sensitive to nutrient availability, including glucose and amino acids.[12] High glucose levels promote mTORC1 activity, leading to the phosphorylation of downstream targets that drive protein synthesis and lipid biogenesis, and inhibit autophagy.[4][11] Conversely, glucose starvation leads to the inhibition of mTORC1, in part through the activation of AMPK which can directly and indirectly suppress mTORC1 signaling.[11]

Key Experimental Insight: The mTOR pathway is frequently dysregulated in cancer, making it a prime therapeutic target. Rapamycin and its analogs are specific inhibitors of mTORC1 and are widely used to probe its function. Analyzing the phosphorylation status of mTORC1 substrates like S6K and 4E-BP1 is a standard method for assessing pathway activity in response to changes in glucose concentration.

Caption: mTORC1 integrates signals from glucose availability.

Section 3: Experimental Design & Protocols

A well-designed experiment is a self-validating system. When investigating glucose-mediated signaling, it is crucial to control variables and include appropriate controls to ensure that the observed effects are indeed due to the manipulation of glucose availability.

Caption: General experimental workflow for studying glucose signaling.

Protocol: Glucose Starvation and Re-addition Assay

This protocol is fundamental for studying the cellular response to acute changes in glucose availability.

Objective: To assess the activation of AMPK and inhibition of mTORC1 in response to glucose withdrawal, and their reversal upon glucose re-addition.

Methodology:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

-

Starvation Medium Preparation: Prepare a glucose-free version of your standard culture medium. For example, if using DMEM, use DMEM formulated without glucose. Supplement with serum or other necessary components as required by your experimental design.

-

Glucose Starvation:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual glucose.[13]

-

Add the pre-warmed glucose-free medium to the cells.

-

Incubate for the desired duration (e.g., 1, 4, or 16 hours).

-

-

Glucose Re-addition (optional):

-

For re-addition experiments, prepare your standard glucose-containing medium.

-

After the starvation period, replace the glucose-free medium with the glucose-containing medium.

-

Incubate for a short period (e.g., 15-60 minutes) to observe the rapid deactivation of AMPK and reactivation of mTORC1.[14]

-

-

Cell Lysis and Analysis:

-

At the end of the incubation periods, place the plates on ice and wash with ice-cold PBS.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Analyze protein lysates by Western blotting for key signaling markers (e.g., phospho-AMPK, total AMPK, phospho-S6K, total S6K).

-

Protocol: Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) using stable isotope-labeled glucose (e.g., ¹³C₆-glucose) allows for the tracing of carbon atoms through metabolic pathways.[1][15] This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements.

Objective: To determine the relative contributions of glucose to glycolysis and the TCA cycle under different experimental conditions.

Methodology:

-

Labeled Medium Preparation: Prepare cell culture medium using glucose-free base medium and supplement it with ¹³C₆-glucose to the desired final concentration.

-

Cell Culture: Culture cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady-state (typically 8-24 hours).

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

-

-

Analysis:

Protocol: Seahorse XF Glycolysis Stress Test

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[16] The Glycolysis Stress Test is a standard assay to assess a cell's glycolytic capacity.

Objective: To measure basal glycolysis, glycolytic capacity, and glycolytic reserve.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO₂ incubator.

-

The following day, replace the growth medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO₂ incubator for 1 hour prior to the assay.

-

-

Assay Protocol: The Seahorse XF Analyzer will perform the following sequential injections:

-

Glucose: Injected to measure basal glycolysis.

-

Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial ATP production, forcing the cells to rely on glycolysis. This measures the cell's maximum glycolytic capacity.[2]

-

2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis, allowing for the measurement of non-glycolytic acidification.[2]

-

-

Data Analysis: The Seahorse XF software calculates the key parameters of the glycolytic profile from the OCR and ECAR measurements.

Section 4: Data Interpretation & Troubleshooting

Interpreting data from signaling pathway analysis requires a clear understanding of the expected outcomes and potential confounding factors. The following table summarizes expected results for key experiments.

| Experiment | Condition | Expected Outcome on AMPK | Expected Outcome on mTORC1 | Expected ECAR (Glycolysis) |

| Glucose Starvation | Glucose-free medium | ↑ Phosphorylation (Activation) | ↓ Phosphorylation (Inhibition) | ↓ Basal Rate |

| High Glucose | 25 mM Glucose | ↓ Phosphorylation (Inhibition) | ↑ Phosphorylation (Activation) | ↑ Basal Rate |

| AMPK Activation | AICAR Treatment | ↑ Phosphorylation (Activation) | ↓ Phosphorylation (Inhibition) | ↑ Glycolytic Capacity |

| mTOR Inhibition | Rapamycin Treatment | No direct effect | ↓ Phosphorylation (Inhibition) | Variable, often decreased |

Troubleshooting Common Issues:

-

High Basal AMPK Activation: This may indicate that the cells are stressed even in standard culture conditions. Ensure proper cell handling, use fresh media, and do not allow cells to become over-confluent.

-

No Response to Glucose Starvation: The starvation period may be too short. Extend the duration of glucose withdrawal. Alternatively, ensure that the washout of glucose-containing medium was thorough.

-

Inconsistent Seahorse Data: Cell seeding density is critical for reproducible Seahorse results. Perform a cell titration experiment to determine the optimal seeding number for your cell type. Ensure a uniform cell monolayer.

-

Unexpected Metabolomics Results: Contamination from serum components can interfere with metabolomic analyses. Consider using dialyzed serum or serum-free medium for a cleaner background.

Conclusion: An Integrated Perspective

Dextrose monohydrate is far more than an inert energy source in a bottle of cell culture medium. It is a dynamic signaling molecule that lies at the heart of cellular regulation. By understanding the intricate interplay between glucose metabolism and the core signaling pathways—Insulin/IGF-1, AMPK, and mTOR—researchers can design more insightful experiments and better interpret their results. The protocols and frameworks provided in this guide serve as a starting point for the rigorous investigation of these pathways. As you proceed with your research, remember that every manipulation of glucose availability is a perturbation of a complex, interconnected network. A thoughtful experimental design, grounded in a solid understanding of these principles, is your most powerful tool for discovery.

References

- Measuring mitochondrial function and glycolysis using the Seahorse XF analyzers - LURM. (2017, January 24).

- Seahorse XF Glycolysis Stress Test Kit - Agilent.

- Understanding Dextrose Monohydrate: Applications, Benefits & Industry Insights. (2025, July 7).

- Metabolic Flux – Cambridge Isotope Laboratories, Inc.

- What is Dextrose Monohydrate - Properties & Specifications.

- Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC - PubMed Central.

- Dextrose Monohydrate - MP Biomedicals.

- Regulators and signaling pathways involved in glucose transport. - ResearchGate.

- How does mTOR sense glucose starvation? AMPK is the usual suspect - Ben-Gurion University Research Portal. (2020, December 1).

- The difference between glucose monohydrate and anhydrous glucose.

- D-Glucose Monohydrate (Dextrose), Cell Culture Tested - Biosera.

- Glucose Monohydrate | C6H14O7 | CID 22814120 - PubChem - NIH.

- The core difference between dextrose monohydrate and dextrose anhydrate -gnfchem.com. (2025, November 12).

- Cellular Metabolism Pathways - Cell Signaling Technology.

- Dextrose Anhydrous vs. Monohydrate: A Technical Guide for Pharmaceutical and Food Applications. (2025, December 19).

- Glucose Regulates Glucose Transport and Metabolism via mTOR Signaling Pathway in Bovine Placental Trophoblast Cells - PMC - PubMed Central. (2023, December 21).

- Measuring mitochondrial function and glycolysis using the Seahorse XF analyzers :: Cancer Research Institute of Salamanca CSIC-USAL University.

- How does mTOR sense glucose starvation? AMPK is the usual suspect - PubMed Central. (2020, April 22).

- Glucose activates the primordial follicle through the AMPK/mTOR signaling pathway - NIH.

- Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - Frontiers.

- D-Glucose Monohydrate (Dextrose), Cell Culture Tested - Biosera.

- Starvation of cells and re-stimulation with aa's - Bio-protocol. (2021, March 1).

- Autophagy under glucose starvation enhances protein translation initiation in response to re‐addition of glucose in C2C12 myotubes - PMC - NIH.

- 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC. (2019, December 29).

- Dextrose (D-glucose) in Cell Viability and Metabolic Assa... - DSG-PEG 2000. (2026, January 12).

- The Role of 2-Deoxy-D-Glucose in Cancer Research: A Supplier's Insight.

- The regulation of HAD-like phosphatases by signaling pathways modulates cellular resistance to the metabolic inhibitor, 2-deoxyglucose | bioRxiv. (2019, January 29).

- A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors - Oxford Academic.

- 'Sugarcoating' 2-deoxyglucose: mechanisms that suppress its toxic effects - PubMed Central. (2020, November 2).

- Glucose - Wikipedia.

- Experimental Models to Study Diabetes Mellitus and Its Complications: Limitations and New Opportunities - MDPI. (2023, June 18).

- Understanding the Role of Glucose in Cell Culture Media - Scientific Bioprocessing.

- The experimental design. Experimental design of (a) diabetic study and (b) non‐diabetic study - ResearchGate.

- Effect of glucose starvation and re‐addition on intracellular ATP.... - ResearchGate.

- Glucose in Cell Culture - Sigma-Aldrich.

- Dextrose (D-glucose) in Cell Viability and Metabolic Assa... - DSG-PEG 2000. (2026, January 12).

- CGM Troubleshooting: Quick Fixes for Diabetes Devices | Beyond Type 1. (2022, March 22).

- Assaying starvation-induced autophagy in HeLa cells - Protocols.io. (2022, July 2).

- The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC - NIH. (2014, July 21).

- Experimental Approaches to Diabetes Mellitus - PMC - PubMed Central.

Sources

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. mpbio.com [mpbio.com]

- 3. biosera.com [biosera.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. What is Dextrose Monohydrate - Properties & Specifications [nj-alchemist.com]

- 7. The core difference between dextrose monohydrate and dextrose anhydrate -gnfchem.com [gnfchem.com]

- 8. Dextrose Anhydrous vs. Monohydrate: A Technical Guide for Pharmaceutical and Food Applications [arshinepharma.com]

- 9. Glucose Monohydrate | C6H14O7 | CID 22814120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ataman-chemicals.com [ataman-chemicals.com]

- 11. addi-group.com [addi-group.com]

- 12. D-Glucose monohydrate | 5996-10-1 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. nbinno.com [nbinno.com]

- 16. THE IMPORTANCE OF DEXTROSE IN THE MEDIUM OF TISSUE CULTURES - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of research-grade dextrose monohydrate

An In-Depth Technical Guide to Research-Grade Dextrose Monohydrate

Introduction: The Quintessential Monosaccharide in Research

Dextrose monohydrate, a crystalline form of D-glucose with one molecule of water of crystallization, is a fundamental carbohydrate cornerstone in a vast array of scientific disciplines.[1][2] Its high purity and consistent chemical properties make it an indispensable reagent in cell culture, microbiology, pharmaceutical formulations, and bioprocessing.[1][3] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical chemical and physical properties of research-grade dextrose monohydrate, along with standardized methodologies for its analysis. Understanding these characteristics is paramount for ensuring experimental reproducibility and the integrity of research outcomes.[3]

Chemical Properties

Molecular Structure and Formula

Dextrose monohydrate is the hydrated form of D-glucose, a simple sugar and a monosaccharide.[4] Its chemical formula is C₆H₁₂O₆·H₂O, indicating the presence of one water molecule for each glucose molecule.[1][4][5] The anhydrous form, without the water molecule, has the formula C₆H₁₂O₆. In its solid state and in aqueous solutions, glucose predominantly exists in a cyclic hemiacetal form, specifically as a pyranose ring.[6] The molecule contains six carbon atoms and an aldehyde group, classifying it as an aldohexose.[6]

Sources

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. Dextrose Monohydrate: Its Application and Market Trends [foodadditivesasia.com]

- 3. Dextrose: Definition, Uses, Benefits, and Applications in Research & Industry - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. bioland-sci.com [bioland-sci.com]

- 6. Glucose - Wikipedia [en.wikipedia.org]

Technical Guide: Dextrose Monohydrate as a Primary In Vitro Energy Source

Abstract

This technical guide provides an in-depth exploration of dextrose monohydrate's fundamental role as the primary energy substrate in in vitro cell culture systems. Chemically identical to D-glucose, dextrose is the cornerstone of cellular metabolism, directly fueling glycolysis and subsequent ATP production essential for cell viability, proliferation, and function.[1][2][3] This document moves beyond basic principles to elucidate the causal mechanisms behind its universal application in culture media, detailing the profound impact of its concentration on cellular phenotypes, from metabolic efficiency to states of stress and apoptosis.[4][5] We present validated, step-by-step protocols for the preparation of dextrose solutions, the empirical determination of optimal concentrations for specific cell lines, and the quantitative assessment of metabolic activity through glucose consumption and lactate production assays.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and metabolically relevant in vitro models by mastering the application of this critical energy source.

The Biochemical Mandate: Why Dextrose?

Dextrose monohydrate is the crystalline form of D-glucose containing one molecule of water. For all biological purposes in cell culture, it is biochemically identical to glucose, the most abundant monosaccharide on Earth.[3][4][8] Its central role stems from its position as the primary fuel for cellular respiration, the process by which cells extract energy from chemical bonds to generate adenosine triphosphate (ATP), the universal energy currency of the cell.[4][9][10]

Virtually all mammalian cells, from primary isolates to immortalized lines, are adapted to utilize glucose as their main carbon source.[4][11] It enters the cell via facilitated diffusion through specific transporter proteins (GLUTs) and is immediately phosphorylated, trapping it within the cytoplasm to initiate the glycolytic pathway.[4][9][12] This near-universal requirement makes dextrose an indispensable component of virtually every basal cell culture medium formulation.[13][14][15]

The Central Metabolic Pathway: From Dextrose to ATP

The catabolism of dextrose is the engine of the cell. The process begins with glycolysis , a ten-step enzymatic cascade in the cytoplasm that cleaves one six-carbon glucose molecule into two three-carbon pyruvate molecules. This process yields a net gain of two ATP and two NADH molecules.[4][6][9]

From here, the fate of pyruvate depends on the cellular context and oxygen availability:

-

Aerobic Respiration: In the presence of oxygen, pyruvate enters the mitochondria, is converted to acetyl-CoA, and enters the Tricarboxylic Acid (TCA) Cycle . This cycle, followed by Oxidative Phosphorylation , generates a substantial amount of ATP (~32 additional molecules), representing the most efficient energy extraction method.[9][10]

-

Anaerobic Glycolysis (Fermentation): In the absence of oxygen, or when the glycolytic flux exceeds the capacity of the TCA cycle, cells revert to fermentation. Pyruvate is converted to lactate to regenerate the NAD+ consumed during glycolysis, allowing ATP production to continue, albeit far less efficiently.[16][17]

This metabolic bifurcation is a critical concept for in vitro work, as many rapidly proliferating cell lines, particularly cancer cells, exhibit high rates of glycolysis and lactate production even in the presence of oxygen—a phenomenon known as the Warburg Effect or aerobic glycolysis.[17][18][19]

Dextrose in Practice: Cell Culture Media Formulation

The concentration of dextrose in cell culture media is a critical parameter that directly influences cell growth, metabolism, and overall phenotype.[4][20] Standard media formulations are often categorized by their glucose content.

Causality of Concentration: A Balancing Act

The choice of dextrose concentration is not arbitrary; it is a deliberate decision to balance cellular energy demands with the avoidance of metabolic stress.

-

Insufficient Dextrose (<1 g/L): Leads to energy starvation, cessation of proliferation, cellular vacuolation, and ultimately, apoptosis or necrosis.[4][21][22] This is a primary cause of culture failure.

-

Sufficient Dextrose (1-4.5 g/L): Supports robust cell growth and proliferation. However, higher concentrations can push cells towards the less efficient aerobic glycolysis pathway, leading to rapid acidification of the medium due to lactate accumulation.[21][22][23]

-

Excessive Dextrose (>4.5 g/L): Can induce a state of glucotoxicity in some cell types, characterized by increased oxidative stress, altered gene expression, and even inhibited proliferation.[4][5] This is particularly relevant when modeling diseases like diabetes in vitro.

The table below summarizes the dextrose concentrations in several widely used basal media, highlighting the distinction between "low glucose" and "high glucose" formulations.

| Media Formulation | Dextrose (g/L) | Dextrose (mM) | Typical Application |

| DMEM (Low Glucose) | 1.0 g/L | ~5.5 mM | Mimics physiological blood glucose; for sensitive cells. |

| RPMI-1640 | 2.0 g/L | ~11.1 mM | General purpose, widely used for lymphocytes.[24] |

| DMEM/F-12 | 3.15 g/L | ~17.5 mM | Rich medium for a broad range of cells.[14] |

| DMEM (High Glucose) | 4.5 g/L | ~25.0 mM | Supports high-density cultures, rapidly proliferating cells.[14][24][25] |

| IMDM | 4.5 g/L | ~25.0 mM | Highly enriched medium for lymphocytes, hybridomas.[14][24] |

Experimental Protocols: A Self-Validating System

To ensure robust and reproducible results, every aspect of dextrose utilization must be handled with precision. The following protocols provide a framework for preparing, optimizing, and validating dextrose as the primary energy source in your experiments.

Protocol: Preparation of a 1 M Sterile Dextrose Stock Solution

-

Principle: Preparing a concentrated, sterile stock solution allows for the precise supplementation of basal media to achieve desired final concentrations without introducing contamination. High-purity, cell-culture-tested dextrose monohydrate is critical to avoid introducing metabolic confounders.[20][26]

-

Methodology:

-

Weighing: Accurately weigh 19.82 g of Dextrose Monohydrate (Molecular Weight = 198.17 g/mol ).

-

Dissolving: Add the powder to a sterile beaker or bottle containing ~80 mL of cell culture-grade water (e.g., Water for Injection or equivalent). Do not heat the water, as this can cause caramelization.[27]

-

Mixing: Place on a magnetic stir plate and stir gently at room temperature until the powder is completely dissolved.

-

QS to Volume: Transfer the solution to a 100 mL graduated cylinder and add water to bring the final volume to exactly 100 mL.

-

Sterilization: Sterilize the 1 M solution by passing it through a 0.22 µm sterile filter into a sterile, clearly labeled storage bottle.[20][27]

-

Storage: Store the stock solution at 4°C for short-term use (up to 2 weeks) or in aliquots at -20°C for long-term storage to prevent degradation.[20]

-

Protocol: Empirical Titration to Determine Optimal Dextrose Concentration

-

Principle: The optimal dextrose concentration can vary between cell lines.[11] An empirical titration experiment identifies the concentration that supports maximal proliferation without inducing excessive lactate production or other stress phenotypes.[28]

-

Methodology:

-

Prepare Media: Using a glucose-free basal medium (e.g., Glucose-free DMEM), create a series of media with varying dextrose concentrations (e.g., 0, 1, 5, 10, 25 mM) by adding the appropriate volume of your 1 M sterile stock solution. Ensure all other supplements (e.g., FBS, L-glutamine) are added equally to all conditions.

-

Cell Seeding: Seed your cells in multi-well plates (e.g., 24-well) at a consistent, moderate density in each of the prepared media.

-

Incubation: Culture the cells for a period that allows for multiple doublings (e.g., 72-96 hours).

-

Endpoint Analysis: At the end of the incubation period, quantify cell proliferation using a reliable method such as Trypan Blue exclusion counting with a hemocytometer or a validated metabolic assay (e.g., MTT, WST-1).[29][30]

-

Data Interpretation: Plot cell number (or assay signal) against dextrose concentration. The optimal concentration will typically be at the beginning of the plateau of the dose-response curve.

-

Protocol: Measuring Dextrose Consumption and Lactate Production Rates

-

Principle: Quantifying the change in dextrose and lactate concentrations in the culture medium over time provides a direct measure of the cells' metabolic activity.[16] This is a critical validation step to confirm that cells are actively metabolizing the provided energy source and to assess their glycolytic phenotype.

-

Methodology:

-

Establish Culture: Seed cells in their optimized growth medium (from Protocol 3.2) in multiple replicate flasks or wells. Include a "no-cell" control flask containing medium only to account for any non-cellular degradation of glucose.

-

Time-Course Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours), perform two actions:

-

Collect a small, sterile aliquot (~200 µL) of the culture medium from each flask. Immediately centrifuge the aliquot to pellet any cells and store the supernatant at -80°C for later analysis.

-

Harvest the cells from one replicate flask/well for each condition and perform a viable cell count.

-

-

Biochemical Analysis: Analyze the collected media supernatants for glucose and lactate concentrations. This is most commonly done using automated biochemical analyzers (e.g., YSI, Roche Cobas) or commercially available colorimetric/fluorometric assay kits.[6][7]

-

Calculation: Calculate the specific consumption/production rate using the following formula: Rate = (Cfinal - Cinitial) / ∫ V(t) dt Where C is the concentration of the metabolite, and ∫ V(t) dt is the integral of the viable cell density over the time interval. This provides a rate per cell per hour.

-

Conclusion: Dextrose as a Controllable Variable